molecular formula C21H18N2O2S B611927 ZCZ011 CAS No. 1998197-39-9

ZCZ011

Número de catálogo: B611927
Número CAS: 1998197-39-9
Peso molecular: 362.4 g/mol
Clave InChI: RJSPNRDBWHHFMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ZCZ011 es un compuesto que pertenece a la clase de compuestos de 2-fenilindol. Se reconoce como un modulador alostérico positivo del receptor cannabinoide tipo 1 (CB1R). Este compuesto ha demostrado potencial en diversas aplicaciones terapéuticas, particularmente en enfermedades neurodegenerativas y dolor neuropático .

Análisis Bioquímico

Biochemical Properties

ZCZ011 plays a crucial role in biochemical reactions by modulating the activity of the cannabinoid receptor type 1 (CB1). It enhances the binding of orthosteric agonists such as CP55,940 and anandamide (AEA) to the CB1 receptor, thereby potentiating their effects . This compound also increases β-arrestin recruitment and ERK phosphorylation in hCB1 cells . These interactions highlight the compound’s ability to modulate CB1 receptor signaling pathways, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In mouse brain membranes, it enhances AEA-stimulated GTPγS binding, indicating its role in modulating G-protein signaling . Chronic treatment with this compound has been shown to improve motor coordination and recognition memory in female mice, suggesting its potential benefits in neurodegenerative diseases . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating CB1 receptor activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to an allosteric site on the CB1 receptor, specifically the TM2-TM3-TM4 surface . This binding promotes TM2 rearrangement, which is critical for the propagation of allosteric signals and receptor activation . By facilitating TM2 rearrangement, this compound increases the population of receptors that adopt an active conformation, thereby enhancing CB1 receptor signaling . This mechanism of action underscores the compound’s potential as a positive allosteric modulator for therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. Chronic treatment with this compound for 14 days did not alter body mass, locomotor activity, or anxiety-like behavior in mice . It did show differential effects on antinociception, motor coordination, and memory, particularly in female mice . These findings suggest that this compound maintains its stability and efficacy over extended periods, making it a reliable compound for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving opioid-dependent mice, this compound attenuated naloxone-precipitated withdrawal signs, including diarrhea and weight loss . Additionally, this compound exhibited antinociceptive effects in rodent models of neuropathic and inflammatory pain . These effects were observed at doses that did not produce cannabimimetic side effects, highlighting the compound’s therapeutic potential at varying dosages .

Metabolic Pathways

This compound is involved in metabolic pathways related to cannabinoid receptor signaling. It potentiates the binding of orthosteric agonists to the CB1 receptor and enhances AEA-stimulated GTPγS binding . These interactions suggest that this compound influences metabolic flux and metabolite levels by modulating CB1 receptor activity. The compound’s ability to enhance endocannabinoid signaling further underscores its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with CB1 receptors. The compound is brain-penetrant, allowing it to effectively modulate CB1 receptor activity in the central nervous system . This distribution pattern is crucial for its therapeutic effects, as it ensures that this compound reaches its target receptors and exerts its modulatory effects .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the CB1 receptor on the TM2-TM3-TM4 surface . This localization is essential for its activity, as it facilitates the binding interactions necessary for allosteric modulation . The compound’s ability to promote TM2 rearrangement and stabilize the active conformation of the CB1 receptor further highlights the importance of its subcellular localization .

Métodos De Preparación

La síntesis de ZCZ011 implica varios pasos, comenzando con la preparación de la estructura central de 2-fenilindol. La ruta sintética generalmente incluye los siguientes pasos:

Análisis De Reacciones Químicas

ZCZ011 experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

ZCZ011 has shown potential in treating neurodegenerative conditions such as Huntington’s disease and HIV-1-associated neurocognitive disorder (HAND). Research indicates that this compound can modulate CB1R activity, leading to neuroprotective effects without the psychoactive side effects typically associated with direct agonists.

Case Study: NeuroHIV Model

  • Objective : To assess the therapeutic potential of this compound in a mouse model of HAND.
  • Methodology : Chronic treatment with this compound (10 mg/kg for 14 days) was administered to HIV-1 Tat transgenic mice.
  • Findings : The treatment did not alter body mass, locomotor activity, or anxiety-like behavior. However, it improved motor coordination and recognition memory in female mice, indicating potential cognitive benefits linked to CB1R modulation .

Neuropathic Pain Management

This compound has demonstrated efficacy in alleviating neuropathic pain in various animal models. Its ability to reverse mechanical and cold allodynia without inducing cannabimimetic effects positions it as a viable option for pain management.

Case Study: Chronic Constriction Injury Model

  • Objective : To evaluate the analgesic effects of this compound in a neuropathic pain model.
  • Methodology : Mice subjected to chronic constriction injury received this compound (40 mg/kg).
  • Findings : this compound effectively reversed pain responses without causing side effects such as catalepsy or hypothermia, showcasing its therapeutic potential for neuropathic pain relief .

Mecanismo De Acción

ZCZ011 ejerce sus efectos al actuar como un modulador alostérico positivo del CB1R. Esto significa que mejora la respuesta del receptor a sus ligandos naturales sin activar directamente el receptor en sí. El compuesto aumenta la unión de agonistas como el CP55,940 al CB1R y mejora las vías de señalización estimuladas por la anandamida. Esta modulación conduce a un aumento del reclutamiento de β-arrestina y la fosforilación de ERK, que son cruciales para los efectos terapéuticos del compuesto .

Actividad Biológica

ZCZ011, chemically known as 2-phenyl-1H-indole, is a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1R). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and addiction treatment. The following sections detail the biological activity of this compound, including its mechanisms of action, effects in various models, and relevant research findings.

This compound operates primarily as an allosteric agonist at the CB1 receptor, influencing receptor activity without directly activating the receptor in the same manner as traditional orthosteric agonists like THC. This distinction is critical as it allows this compound to modulate receptor signaling with potentially fewer side effects.

Key Mechanisms

  • Allosteric Modulation : this compound enhances the binding affinity of orthosteric ligands and potentiates their signaling pathways. It has been shown to increase the binding of [^3H]CP55940 and enhance AEA (anandamide) signaling through various assays, including GTPγS binding and β-arrestin recruitment .
  • Receptor Internalization : this compound induces concentration-dependent internalization of CB1 receptors, demonstrating a higher efficacy than THC in this regard .
  • G Protein Activation : Although this compound is classified as a PAM, it exhibits intrinsic efficacy in certain assays, indicating its ability to activate G protein signaling pathways independently .

In Vitro Studies

In vitro studies have characterized the pharmacological profile of this compound across several experimental setups:

Study Type Findings
cAMP Assay This compound exhibited concentration-dependent inhibition of forskolin-stimulated cAMP production .
β-Arrestin Recruitment Demonstrated weak agonistic activity; however, it significantly potentiated responses when combined with orthosteric agonists .
GTPγS Binding Results were paradoxical; while it did not induce G protein activation in some assays, it showed high efficacy in others .

In Vivo Studies

This compound's effects have also been evaluated in various animal models, showcasing its therapeutic potential:

Neuropathic Pain

  • In a chronic constriction injury (CCI) model, this compound significantly reversed mechanical and cold allodynia at a dose of 40 mg/kg without inducing typical cannabimimetic effects such as catalepsy or hypothermia .

Opioid Withdrawal

  • A study demonstrated that this compound completely blocked naloxone-precipitated withdrawal signs in oxycodone-dependent mice. It effectively mitigated withdrawal-induced diarrhea and weight loss, suggesting its utility in treating opioid dependence .

Neurodegenerative Disorders

  • Chronic administration of this compound was assessed in HIV-1 Tat transgenic mice. The treatment improved motor coordination and recognition memory specifically in female mice while showing minimal side effects on body weight and locomotor activity .

Case Studies

  • Chronic Pain Management : In a controlled study involving CCI models, this compound was administered to evaluate its anti-allodynic properties. Results indicated significant pain relief without the psychoactive side effects commonly associated with cannabinoid therapies.
  • Opioid Dependence Treatment : In experiments with oxycodone-dependent mice, this compound's ability to attenuate withdrawal symptoms highlights its potential as a non-addictive alternative for managing opioid withdrawal.

Propiedades

IUPAC Name

6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSPNRDBWHHFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801046384
Record name 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998197-39-9
Record name 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of ZCZ011?

A1: this compound acts as a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1). [, , , , , , , ] While it can enhance the effects of certain orthosteric CB1 agonists, research suggests it also exhibits allosteric agonist activity, meaning it can activate the receptor on its own. [, , , ] This dual nature makes it a valuable tool for investigating CB1 signaling.

Q2: Where does this compound bind to the CB1 receptor?

A2: Mutagenesis studies and molecular modeling have identified a specific binding site for this compound on the CB1 receptor. [, ] Residues F191A3.27 and I169A2.56 were found to be crucial for both the allosteric agonist and modulator activities of this compound. [] Interestingly, other structurally similar PAMs may interact with additional sites, contributing to their mixed agonistic and allosteric profiles. []

Q3: Have there been any attempts to improve the drug-like properties of this compound?

A3: Yes, recognizing the limitations of the nitro group in drug development, researchers have investigated replacing it with a trifluoromethyl (CF3) group. [] The resulting CF3-bearing analogues demonstrated improved in vitro metabolic stability and, in some cases, even greater potency compared to their nitro-containing counterparts. [] This highlights the potential for further structural optimization of this compound-like compounds.

Q4: What are the potential therapeutic applications of this compound being explored?

A4: Preclinical studies have shown promising results for this compound in various models, suggesting potential therapeutic applications in addressing:

  • Neuropathic pain: Both this compound and its CF3 analogue demonstrated efficacy in a mouse model of neuropathic pain, highlighting their potential as analgesics. [, ]
  • HIV-associated neurocognitive disorders (HAND): Chronic this compound treatment showed improvements in motor coordination and recognition memory in a mouse model of neuroHIV, suggesting its potential for treating cognitive impairments. []
  • Opioid withdrawal: this compound effectively attenuated naloxone-precipitated withdrawal symptoms like diarrhea and weight loss in oxycodone-dependent mice, indicating its potential for managing opioid dependence. []

Q5: Are there any known sex-based differences in this compound's effects?

A5: Interestingly, research indicates that this compound may exert sex-specific effects. In a study using HIV-1 Tat transgenic mice, chronic this compound administration improved motor coordination and recognition memory in females but not in males. [] This underscores the importance of considering sex as a biological variable in preclinical and clinical research.

Q6: Are there any analytical methods specifically developed for detecting and quantifying this compound?

A6: Yes, researchers have developed a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS-MS) method for the detection and quantification of this compound in mouse brain tissue. [] This method utilizes a rapid extraction technique with Clean Screen FASt™ columns and offers high sensitivity and selectivity for accurately measuring this compound concentrations. [, ]

Q7: What is the significance of studying the subjective effects of this compound?

A7: Understanding the subjective effects of any drug is crucial, especially when targeting the central nervous system. While this compound does not elicit the same cannabimimetic effects as THC, further research is needed to determine its full spectrum of subjective effects and potential for abuse. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.